N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride
CAS No.: 201008-12-0
Cat. No.: VC0555292
Molecular Formula: C21H26Cl2N2O4
Molecular Weight: 441.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201008-12-0 |
|---|---|
| Molecular Formula | C21H26Cl2N2O4 |
| Molecular Weight | 441.37 |
| IUPAC Name | benzyl (2S)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride |
| Standard InChI | InChI=1S/C21H25ClN2O4.ClH/c22-18-11-5-4-10-17(18)15-28-21(26)24-13-7-6-12-19(23)20(25)27-14-16-8-2-1-3-9-16;/h1-5,8-11,19H,6-7,12-15,23H2,(H,24,26);1H/t19-;/m0./s1 |
| Standard InChI Key | FHSPQHWZCQRMRY-FYZYNONXSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2Cl)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2Cl)N.Cl |
Introduction
Chemical Structure and Physical Properties
N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride is a derivative of the essential amino acid lysine, featuring strategic modifications that enhance its utility in controlled peptide synthesis. The compound's molecular architecture includes a 2-chlorocarbobenzoxy group attached to the epsilon-amino group of lysine, which serves as a protective barrier against unwanted reactions during peptide formation. The carboxylic acid portion of lysine is protected as a benzyl ester, with the entire molecule existing as a hydrochloride salt, enhancing its stability and handling characteristics.
The chemical structure enables selective manipulation during peptide synthesis, as the protective groups can be removed under different conditions, allowing for precise control of the reaction sequence. This orthogonal protection strategy is crucial when constructing peptides with complex structures that require multiple steps of selective deprotection and coupling.
Functional Role in Peptide Synthesis
N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride serves as a crucial building block in the construction of peptides, particularly those containing lysine residues. Lysine presents a unique challenge in peptide synthesis due to its bifunctional nature, possessing two reactive amino groups (alpha and epsilon). Without appropriate protection, both amino groups could participate in peptide bond formation, leading to unwanted branch points and side products.
The compound addresses this challenge by selectively protecting the epsilon-amino group with the 2-chlorocarbobenzoxy moiety, while leaving the alpha-amino group available for controlled peptide bond formation. This selectivity is essential for maintaining the linear integrity of the peptide chain during synthesis.
Protection Strategy
The protection strategy employed in this compound offers several advantages:
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The 2-chlorocarbobenzoxy group effectively masks the epsilon-amino group, preventing its participation in coupling reactions.
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The benzyl ester function protects the carboxylic acid group until its reaction is desired.
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The presence of the chlorine atom in the protecting group potentially allows for deprotection under distinct conditions, enabling orthogonal protection schemes.
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The compound is compatible with various peptide synthesis methodologies, including solid-phase techniques that dominate modern peptide synthesis.
Comparison with Similar Compounds
When evaluating N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride, it is instructive to compare it with related compounds that serve similar functions in peptide synthesis. A notable comparison can be made with N-epsilon-benzyloxycarbonyl-L-lysine benzyl ester hydrochloride (H-Lys(Z)-OBzl HCl, CAS: 6366-70-7), which lacks the chlorine atom on the benzyloxycarbonyl protecting group .
Structural and Property Differences
The following table highlights key differences between these related compounds:
| Feature | N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester HCl | N-epsilon-benzyloxycarbonyl-L-lysine benzyl ester HCl |
|---|---|---|
| CAS Number | 201008-12-0 | 6366-70-7 |
| Molecular Formula | C21H26Cl2N2O4 | C21H27ClN2O4 |
| Molecular Weight | 441.37 g/mol | 406.9 g/mol |
| Protecting Group | 2-Chlorocarbobenzoxy | Benzyloxycarbonyl (Cbz/Z) |
| Melting Point | Not specified in sources | 138-140°C |
| Solubility | Not specified in sources | Slightly soluble in water; soluble in chloroform, methanol, and dichloromethane |
The structural distinction between these compounds lies primarily in the presence of the chlorine atom in the 2-position of the carbobenzoxy group in N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride. This modification potentially alters the electronic properties of the protecting group, which could influence its stability and the conditions required for its removal .
Applications in Research and Development
N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride finds its primary application in peptide synthesis, where it facilitates the incorporation of lysine residues into peptide chains with high precision and selectivity. The compound is particularly valuable in scenarios requiring complex protection and deprotection strategies.
Research Applications
The compound's specialized nature makes it suitable for various research applications:
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Synthesis of bioactive peptides containing lysine residues
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Development of peptide-based pharmaceutical candidates
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Construction of peptide libraries for drug discovery programs
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Preparation of lysine-rich antimicrobial peptides
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Research involving enzyme substrates or inhibitors with specific lysine modifications
The 2-chlorocarbobenzoxy group provides selective deprotection capabilities, which is advantageous in complex peptide synthesis protocols where multiple protecting groups must be removed in a specific sequence. This orthogonal protection approach enables the synthesis of peptides with sophisticated structures that would be challenging to produce using less specialized building blocks.
Synthetic Methodology
In peptide synthesis workflows, N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride is typically employed in the following manner:
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The compound is introduced during the sequential assembly of the peptide chain
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The alpha-amino group participates in peptide bond formation with the carboxyl group of the preceding amino acid
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The epsilon-amino group remains protected by the 2-chlorocarbobenzoxy group throughout the synthesis
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The benzyl ester group can be selectively removed under acidic conditions when required
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The 2-chlorocarbobenzoxy protection can be removed at an appropriate stage, often as one of the final steps in the synthesis
This methodical approach ensures that lysine's reactivity is precisely controlled, leading to the exclusive formation of the desired peptide structure without unwanted side products or branch points.
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